nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone
Overview
Description
Nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone is a useful research compound. Its molecular formula is C13H10N4S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.06261751 g/mol and the complexity rating of the compound is 297. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Nicotinaldehyde derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, a series of 1,3-benzothiazole-2-yl-hydrazones showed varying degrees of antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Asati et al., 2015).
Antiproliferative Activity
Research on 2-(3-aminophenyl)-benzothiazole derivatives has revealed significant antiproliferative activity against various human cancer cell lines. One study identified N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide as particularly potent, highlighting its potential in cancer therapy (Zhang et al., 2018).
Neuroprotective Chemicals
The P7C3 class of chemicals, which shows promise in neuroprotection, operates through mechanisms that may involve the activation of enzymes in the NAD salvage pathway. This suggests potential therapeutic applications in treating neurodegenerative conditions or nerve cell injury (Wang et al., 2014).
Enzyme Inhibition
Nicotinamide derivatives have been explored as inhibitors of various enzymes, including succinate dehydrogenase and nicotinamide N-methyltransferase (NNMT), indicating their potential in addressing metabolic and chronic disease conditions through modulation of enzyme activity (Ye et al., 2014); (Neelakantan et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis , suggesting that this bacterium could be a primary target . In addition, these compounds have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Mode of Action
Benzothiazole derivatives have been found to interact with the target dpre1, a crucial enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis . This interaction could potentially inhibit the growth of the bacteria, leading to its eradication.
Biochemical Pathways
Nicotinaldehyde has been identified as a novel precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in cellular metabolism . It has been shown that NAD biosynthesis from nicotinaldehyde depends on NAPRT and occurs via the Preiss–Handler pathway .
Result of Action
Nicotinaldehyde supplementation has been found to replenish the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 . This prevents APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion . These findings suggest that this compound could potentially modulate the anti-cancer efficacy of an NAD-lowering agent .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, parameters such as gut microbiota may negatively affect the therapeutic efficacy of NAD lowering agents in cancer treatment . .
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-6-12-11(5-1)16-13(18-12)17-15-9-10-4-3-7-14-8-10/h1-9H,(H,16,17)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSXNBUZWLNWAN-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425941 | |
Record name | NSC151903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63190-61-4 | |
Record name | NSC151903 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC151903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.